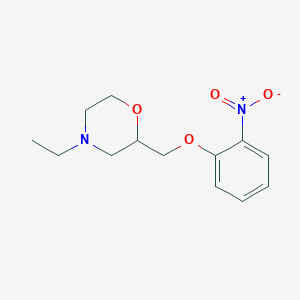
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is an organic compound with the molecular formula C13H18N2O4. This compound is characterized by the presence of a morpholine ring substituted with an ethyl group and a nitrophenoxy methyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine typically involves the reaction of 2-nitrophenol with 4-ethylmorpholine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group on the morpholine ring can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, aryl halides, and suitable bases.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-Ethyl-2-((2-aminophenoxy)methyl)morpholine.
Substitution: Various alkyl or aryl substituted morpholine derivatives.
Hydrolysis: 2-nitrophenol and 4-ethylmorpholine.
科学研究应用
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
作用机制
The mechanism of action of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .
相似化合物的比较
Similar Compounds
Morpholine: A simple heterocyclic amine with a similar structure but lacking the nitrophenoxy and ethyl groups.
4-(2-(2-Methyl-4-nitrophenoxy)ethyl)morpholine: A closely related compound with a methyl group instead of an ethyl group.
4-[2-(4-Nitrophenoxy)ethyl]morpholine: Another similar compound with a different substitution pattern on the phenoxy group.
Uniqueness
4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenoxy group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in scientific research .
属性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
4-ethyl-2-[(2-nitrophenoxy)methyl]morpholine |
InChI |
InChI=1S/C13H18N2O4/c1-2-14-7-8-18-11(9-14)10-19-13-6-4-3-5-12(13)15(16)17/h3-6,11H,2,7-10H2,1H3 |
InChI 键 |
IQHSPEVPUFNAPL-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCOC(C1)COC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)
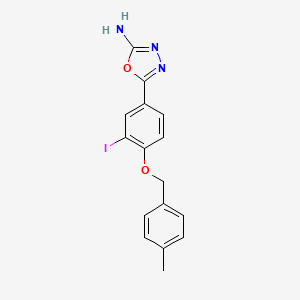
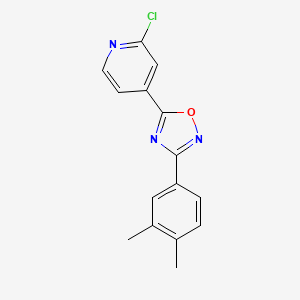
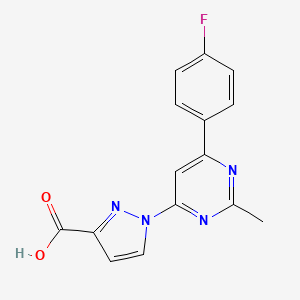
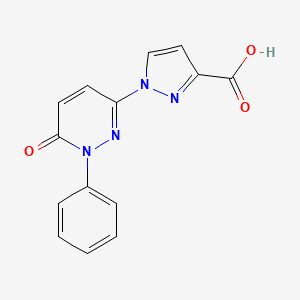
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
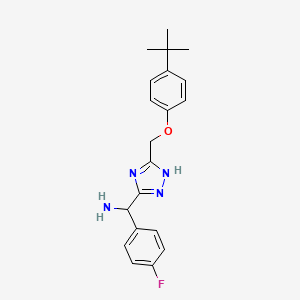
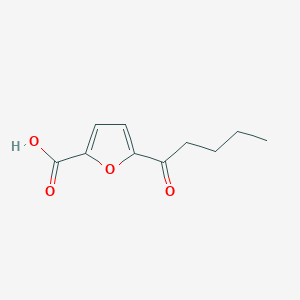
![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
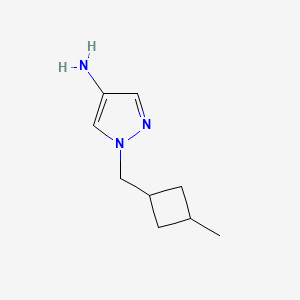
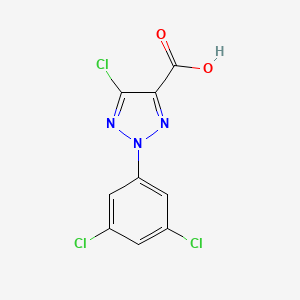
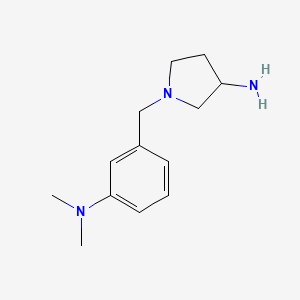
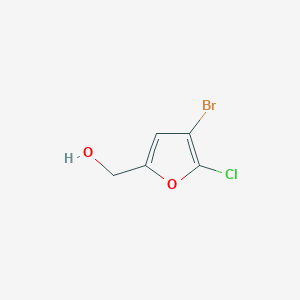
![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)
